N-Desethyl-N-methyl oxybutynin

描述

N-Desethyl-N-methyl oxybutynin is a metabolite of oxybutynin, a medication primarily used to treat overactive bladder by reducing muscle spasms of the bladder. This compound is formed through the metabolic process where oxybutynin undergoes N-dealkylation. This compound retains some pharmacological activity and contributes to the overall therapeutic effects of oxybutynin.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Desethyl-N-methyl oxybutynin typically involves the N-dealkylation of oxybutynin. This process can be achieved through various chemical reactions, including the use of specific reagents and catalysts. One common method involves the use of deuterium-labeled oxybutynin and this compound as internal standards, followed by liquid-liquid extraction with tert-Methyl Butyl Ether. The supernatant is then dried and reconstituted in a solution of acetonitrile and ammonium acetate .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the simultaneous determination and quantification of oxybutynin and its metabolites .

化学反应分析

Types of Reactions

N-Desethyl-N-methyl oxybutynin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds. Substitution reactions can result in a variety of substituted derivatives depending on the functional groups involved .

科学研究应用

Scientific Research Applications

1. Analytical Chemistry

N-Desethyl-N-methyl oxybutynin serves as a reference standard in analytical methods for quantifying oxybutynin and its metabolites in biological samples. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to determine its concentration in plasma and urine, aiding in pharmacokinetic studies .

2. Pharmacokinetics and Pharmacodynamics

Research has focused on understanding the pharmacokinetic properties of this compound, including absorption, distribution, metabolism, and excretion. Studies indicate that this metabolite contributes to the therapeutic effects observed with oxybutynin treatment. For instance, it has been shown to influence bladder function and muscle activity through its action on muscarinic receptors .

3. Therapeutic Potential

Investigations into the therapeutic potential of this compound have revealed its effectiveness in managing OAB symptoms. Clinical trials have demonstrated significant improvements in bladder capacity and reductions in urgency among patients treated with formulations containing this metabolite . Moreover, its role in developing transdermal delivery systems for oxybutynin is being explored to enhance bioavailability while minimizing side effects .

4. Comparative Studies

Comparative studies between this compound and other antimuscarinic agents have been conducted to evaluate their efficacy and safety profiles. These studies often highlight differences in receptor binding affinities and pharmacological effects, providing insights into optimizing treatment regimens for patients with lower urinary tract symptoms .

Case Studies

Several case studies have documented the clinical applications of this compound:

- Case Study 1 : A cohort study involving elderly patients with neurogenic bladder demonstrated that those treated with formulations containing this compound experienced a marked decrease in urinary frequency and urgency compared to those receiving placebo .

- Case Study 2 : In pediatric populations suffering from neurogenic lower urinary tract symptoms, intravesical administration of oxybutynin (including its metabolites) showed promising results in enhancing bladder compliance and reducing detrusor overactivity .

作用机制

N-Desethyl-N-methyl oxybutynin exerts its effects by inhibiting the muscarinic action of acetylcholine on smooth muscle, particularly in the bladder. This inhibition reduces detrusor muscle activity, leading to relaxation of the bladder and prevention of the urge to void. The compound competitively inhibits the postganglionic muscarinic receptors (M1, M2, and M3), thereby blocking the muscarinic effects of acetylcholine .

相似化合物的比较

Similar Compounds

Oxybutynin: The parent compound from which N-Desethyl-N-methyl oxybutynin is derived. It has similar pharmacological properties but is associated with more systemic side effects.

Solifenacin: Another antimuscarinic agent used to treat overactive bladder, with a different pharmacokinetic profile and fewer side effects.

Tolterodine: An antimuscarinic agent with a similar mechanism of action but different metabolic pathways and side effect profiles

Uniqueness

This compound is unique in its formation as a metabolite of oxybutynin and its contribution to the overall therapeutic effects of the parent compound. Its pharmacokinetic properties and reduced side effect profile make it a valuable compound for further research and therapeutic applications .

生物活性

N-Desethyl-N-methyl oxybutynin, a primary metabolite of oxybutynin, is known for its significant biological activity, particularly in the context of treating overactive bladder (OAB) symptoms. This article examines its pharmacological properties, receptor binding affinities, and clinical implications, supported by relevant data and case studies.

Overview of Oxybutynin and Its Metabolite

Oxybutynin is an antimuscarinic agent primarily used to manage OAB. Upon administration, it undergoes extensive metabolism, with this compound being one of its active metabolites. This metabolite exhibits pharmacological properties that contribute to the overall therapeutic effects observed with oxybutynin treatment.

This compound acts primarily as an antagonist at muscarinic receptors, particularly the M3 subtype found in the bladder detrusor muscle. The blockade of these receptors leads to relaxation of the bladder muscle, thereby increasing bladder capacity and reducing detrusor overactivity.

Key Findings:

- Antimuscarinic Effect : Both oxybutynin and this compound demonstrate competitive antagonism against carbachol-induced contractions in human detrusor muscle, with similar pA2 values (7.8 for oxybutynin and 7.6 for its metabolite) indicating comparable potency in inhibiting these contractions .

- Receptor Binding : Studies show that this compound binds effectively to muscarinic receptors in both the bladder and salivary glands. Its affinity is notably higher in the parotid gland (pKi value of 8.7) compared to oxybutynin (pKi value of 8.5), suggesting a potential link to side effects such as dry mouth .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion:

The metabolite's concentration can reach levels that are 4 to 10 times higher than those of the parent compound after oral administration .

Clinical Implications

This compound's role in clinical settings is significant due to its contribution to the therapeutic effects of oxybutynin while also being responsible for some adverse effects.

Case Studies:

- Efficacy in OAB Treatment : Clinical trials have shown that patients receiving oxybutynin experience a reduction in urinary urgency and frequency, attributed partly to the actions of this compound .

- Side Effects : The high affinity of this compound for parotid gland receptors correlates with increased incidence of dry mouth among patients treated with oxybutynin .

常见问题

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying N-Desethyl-N-methyl oxybutynin in pharmacokinetic studies?

- Methodological Answer : Reverse-phase high-performance liquid chromatography (HPLC) with UV detection is a robust approach. For example, Hypersil BDS C8 (L7) or Inertsil Phenyl (L11) columns can separate oxybutynin and its metabolites, with retention times around 4.5–5.5 minutes under validated conditions . Method validation should include specificity, linearity, precision, and recovery rates. Adjust mobile phase composition (e.g., acetonitrile-phosphate buffer) to optimize metabolite resolution.

Q. How does this compound contribute to the pharmacological activity of oxybutynin?

- Methodological Answer : this compound, as an active metabolite, likely retains muscarinic receptor antagonism. Competitive and noncompetitive binding assays (e.g., using pilocarpine-induced salivation models) can assess its receptor affinity and duration of action. Studies comparing oral vs. transdermal oxybutynin formulations suggest metabolites may influence receptor binding kinetics and side-effect profiles (e.g., reduced dry mouth in transdermal delivery) .

Q. What enzymes are primarily involved in the metabolic conversion of oxybutynin to this compound?

- Methodological Answer : Cytochrome P450 (CYP) isoforms, particularly CYP3A4, are key to N-dealkylation and N-methylation. In vitro studies using human liver microsomes with selective CYP inhibitors (e.g., ketoconazole for CYP3A4) can identify metabolic pathways. Pair with LC-MS/MS to quantify metabolite formation rates .

Advanced Research Questions

Q. How can experimental designs resolve discrepancies in reported muscarinic receptor binding affinities of this compound?

- Methodological Answer :

- In vitro : Use radioligand displacement assays (e.g., [³H]-N-methyl-scopolamine) under standardized conditions (pH, temperature) to compare metabolite binding across tissues (e.g., bladder vs. salivary glands) .

- In vivo : Employ dose-response curves in animal models (e.g., rat detrusor hyperreflexia) to assess functional antagonism. Control for interindividual variability by stratifying subjects based on CYP3A4 genotype .

- Statistical Analysis : Apply mixed-effects models to account for variability in receptor density and metabolic enzyme activity across studies .

Q. What strategies optimize pharmacokinetic-pharmacodynamic (PK-PD) modeling for this compound?

- Methodological Answer :

- Sampling : Collect serial plasma and urine samples during clinical trials to measure metabolite concentrations and correlate with urodynamic outcomes (e.g., reduction in incontinence episodes).

- Modeling Tools : Use nonlinear mixed-effects software (e.g., NONMEM) to estimate parameters like volume of distribution (reported as ~193 L for oxybutynin) and elimination half-life .

- Table : Hypothetical PK Parameters for this compound (Extrapolated from Oxybutynin Data):

Q. How does interindividual metabolic variability impact the clinical efficacy of this compound?

- Methodological Answer : Conduct pharmacogenomic studies to link CYP3A4/5 polymorphisms to metabolite plasma levels. For example, genotyping cohorts in randomized trials (e.g., responders vs. non-responders) can identify genetic predictors of efficacy. Combine with population PK modeling to adjust dosing regimens .

Q. Addressing Data Contradictions

Q. Why do some studies report divergent anticholinergic side-effect profiles for oxybutynin metabolites?

- Methodological Answer : Differences in metabolite penetration across blood-brain barriers may explain variability in central nervous system (CNS) effects (e.g., cognitive decline). Use cerebrospinal fluid (CSF) sampling in animal models to measure this compound levels. Compare with neurocognitive scores in long-term clinical studies .

Q. Key Methodological Recommendations

- Analytical Consistency : Standardize HPLC/UPLC protocols across labs to reduce interstudy variability in metabolite quantification .

- Experimental Controls : Include positive controls (e.g., atropine for muscarinic assays) and adjust for food effects in PK studies .

- Data Transparency : Publish raw HPLC chromatograms and PK-PD model code in supplementary materials to enhance reproducibility .

属性

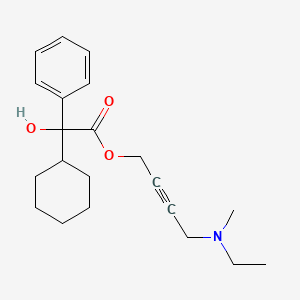

IUPAC Name |

4-[ethyl(methyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO3/c1-3-22(2)16-10-11-17-25-20(23)21(24,18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4,6-7,12-13,19,24H,3,5,8-9,14-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVUDIODXYRQJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199574-70-3 | |

| Record name | N-Desethyl-N-methyl oxybutynin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1199574703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DESETHYL-N-METHYL OXYBUTYNIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTY3F6611G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。